molecular formula C20H22N2O4 B6902562 methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate

methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate

Cat. No.: B6902562
M. Wt: 354.4 g/mol
InChI Key: UQJIMRXUZHCMKD-UHFFFAOYSA-N
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Description

Methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyphenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the hydroxyphenyl group, and the formation of the carbamate linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the carbamate moiety can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate include other carbamate derivatives and compounds with cyclopropyl or hydroxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other carbamate derivatives, it may exhibit different reactivity and biological activity due to the presence of the cyclopropyl and hydroxyphenyl groups.

Properties

IUPAC Name

methyl N-[2-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methylcarbamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-26-19(25)22-16-10-6-5-9-15(16)18(24)21-13-20(11-12-20)17(23)14-7-3-2-4-8-14/h2-10,17,23H,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJIMRXUZHCMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(=O)NCC2(CC2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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